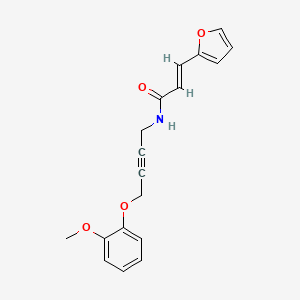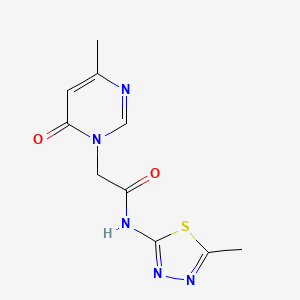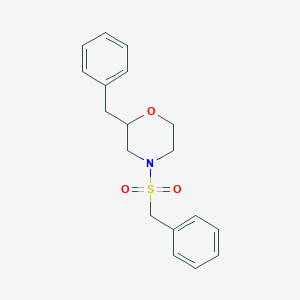
5-Iodo-2-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-phenylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position of the thiazole ring. Thiazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.
作用機序
Target of Action
Similar compounds, such as 2-phenylthiazole derivatives, have been evaluated as cholinesterase inhibitors . Cholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter associated with learning and memory .
Mode of Action
It’s worth noting that related 2-phenylthiazole derivatives have shown to inhibit cholinesterase activity . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Related 2-phenylthiazole derivatives have been associated with the cholinergic system . By inhibiting cholinesterase, these compounds prevent the breakdown of acetylcholine, thereby affecting the cholinergic neurotransmission pathway .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 5-iodo-2-pyrimidinone-2′deoxyribose (ipdr), have been studied . The study found that IPdR was well-tolerated in rats, and its elimination was enhanced following repeated administration .
Result of Action
Related 2-phenylthiazole derivatives have shown significant antifungal activities against various plant pathogens . This suggests that 5-Iodo-2-phenylthiazole might also exhibit similar biological activities.
Action Environment
For instance, temperature, pH, and presence of other substances can affect the stability and activity of the compound .
生化学分析
Biochemical Properties
5-Iodo-2-phenylthiazole, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazoles have been found to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins and could also affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenylthiazole typically involves the iodination of 2-phenylthiazole. One common method includes the lithiation of 2-phenylthiazole followed by quenching with iodine. The reaction is carried out under inert conditions, often using anhydrous solvents such as tetrahydrofuran (THF) and a strong base like n-butyllithium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 5-Iodo-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties.
科学的研究の応用
5-Iodo-2-phenylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its activity against various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical sensors.
類似化合物との比較
2-Phenylthiazole: Lacks the iodine atom at the 5th position but shares the phenylthiazole core structure.
5-Bromo-2-phenylthiazole: Similar structure with a bromine atom instead of iodine.
2-Aminothiazole: Contains an amino group at the 2nd position instead of a phenyl group.
Uniqueness: 5-Iodo-2-phenylthiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that other halogens or substituents may not, making this compound particularly valuable in certain chemical and biological contexts.
特性
IUPAC Name |
5-iodo-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBZIVOEYAIDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
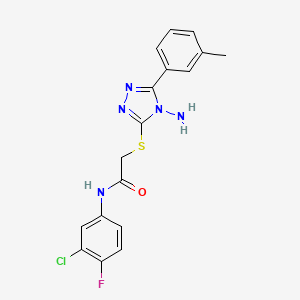
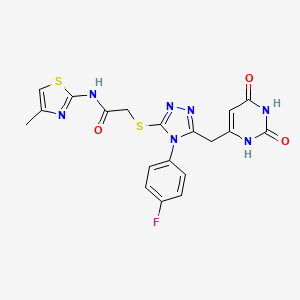
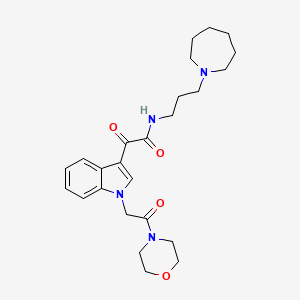
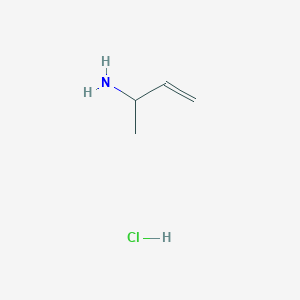


![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2917081.png)
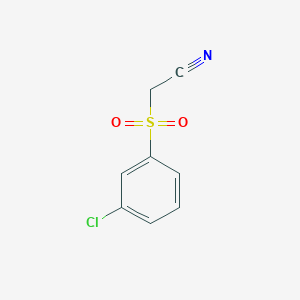
![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)
